molecular formula C31H44N4O8 B14007949 Bis[2-(diethylamino)ethyl] 4,4'-[propane-1,3-diylbis(oxycarbonylazanediyl)]dibenzoate CAS No. 3565-92-2

Bis[2-(diethylamino)ethyl] 4,4'-[propane-1,3-diylbis(oxycarbonylazanediyl)]dibenzoate

Cat. No.: B14007949
CAS No.: 3565-92-2
M. Wt: 600.7 g/mol
InChI Key: FLXRAHVGFGGXQD-UHFFFAOYSA-N
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Description

Bis[2-(diethylamino)ethyl] 4,4'-[propane-1,3-diylbis(oxycarbonylazanediyl)]dibenzoate is a complex bis-ester derivative featuring a propane-1,3-diyl linker bridged by oxycarbonylazanediyl (carbamate) groups. The carbamate linkages (O=C-N-) enhance hydrolytic stability compared to ester or ether analogs, while the propane spacer provides structural flexibility. This molecular architecture suggests applications in medicinal chemistry, particularly in drug delivery or enzyme-targeted therapies, though specific biological data for this compound remain unreported in the provided evidence.

Properties

CAS No.

3565-92-2

Molecular Formula

C31H44N4O8

Molecular Weight

600.7 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-[3-[[4-[2-(diethylamino)ethoxycarbonyl]phenyl]carbamoyloxy]propoxycarbonylamino]benzoate

InChI

InChI=1S/C31H44N4O8/c1-5-34(6-2)18-22-40-28(36)24-10-14-26(15-11-24)32-30(38)42-20-9-21-43-31(39)33-27-16-12-25(13-17-27)29(37)41-23-19-35(7-3)8-4/h10-17H,5-9,18-23H2,1-4H3,(H,32,38)(H,33,39)

InChI Key

FLXRAHVGFGGXQD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)OCCCOC(=O)NC2=CC=C(C=C2)C(=O)OCCN(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-diethylaminoethyl 4-[3-[[4-(2-diethylaminoethoxycarbonyl)phenyl]carbamoyloxy]propoxycarbonylamino]benzoate involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise temperature control and the use of specific reagents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as esterification, amidation, and carbamoylation, followed by purification techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-diethylaminoethyl 4-[3-[[4-(2-diethylaminoethoxycarbonyl)phenyl]carbamoyloxy]propoxycarbonylamino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-diethylaminoethyl 4-[3-[[4-(2-diethylaminoethoxycarbonyl)phenyl]carbamoyloxy]propoxycarbonylamino]benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-diethylaminoethyl 4-[3-[[4-(2-diethylaminoethoxycarbonyl)phenyl]carbamoyloxy]propoxycarbonylamino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, emphasizing key structural and functional differences.

Structural Comparison

Property Target Compound Dimethyl 4,4′-[ethane-1,2-diylbis(oxy)]bis(3-chlorobenzoate) Oxadiazole-Azo Derivative
Core Linker Propane-1,3-diyl Ethane-1,2-diyl 1,2,5-Oxadiazole ring
Functional Groups Oxycarbonylazanediyl (carbamate), 2-(diethylamino)ethyl esters Ether (O-linkage), methyl esters, 3-chloro substituents Azo (N=N), oxadiazole, phenolic hydroxyl
Substituents Diethylaminoethyl groups Chlorine atoms Phenylazo groups
Molecular Flexibility Moderate (propane linker allows conformational adaptability) Restricted (shorter ethane linker) Rigid (aromatic oxadiazole core)
Hydrolytic Stability High (carbamate bonds resist hydrolysis) Moderate (ether linkage stable; methyl esters prone to enzymatic cleavage) Variable (azo groups may degrade under redox conditions)

Research Findings and Data Gaps

  • : Highlights the role of azo and oxadiazole motifs in bioactivity, suggesting that the target compound’s tertiary amines could be modified to incorporate similar pharmacophores.

Critical Data Gaps:

  • Experimental data on the target compound’s solubility, stability, and toxicity.
  • Biological screening for antimicrobial, antioxidant, or enzymatic activity.

Biological Activity

Bis[2-(diethylamino)ethyl] 4,4'-[propane-1,3-diylbis(oxycarbonylazanediyl)]dibenzoate (CAS No. 3565-92-2) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and applications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C31H44N4O8C_{31}H_{44}N_{4}O_{8}, with a molecular weight of 600.7 g/mol. Its IUPAC name is 2-(diethylamino)ethyl 4-[3-[[4-[2-(diethylamino)ethoxycarbonyl]phenyl]carbamoyloxy]propoxycarbonylamino]benzoate. The compound features a complex structure with multiple functional groups that contribute to its biological activity.

PropertyValue
CAS Number 3565-92-2
Molecular Formula C31H44N4O8
Molecular Weight 600.7 g/mol
IUPAC Name 2-(diethylamino)ethyl 4-[3-[[4-[2-(diethylamino)ethoxycarbonyl]phenyl]carbamoyloxy]propoxycarbonylamino]benzoate

Synthesis

The synthesis of this compound involves several steps including esterification and amidation reactions. Precise temperature control and the use of specific reagents are crucial to achieving the desired purity and yield.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

1. Anticancer Activity:
Preliminary studies suggest that this compound may have potential as an anticancer agent. It has been investigated for its ability to enhance drug delivery systems, particularly in encapsulating chemotherapeutic agents like doxorubicin (DOX). The pH-responsive nature of polymeric micelles based on similar structures allows for targeted drug release in tumor environments, significantly improving therapeutic efficacy .

2. Mechanism of Action:
The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes or receptors within cellular pathways. This modulation can lead to various biological responses, including apoptosis in cancer cells.

Case Studies

Several studies have explored the biological activity of compounds related to Bis[2-(diethylamino)ethyl] derivatives:

  • Study on Drug Delivery Systems:
    A research team developed a pH-responsive micellar system using poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA), which demonstrated effective encapsulation and controlled release of DOX in vitro. The study highlighted that the micelles could selectively target tumor cells and improve drug loading efficiency .
  • In Vivo Studies:
    In vivo experiments showed that drug-loaded micelles based on similar structures could significantly inhibit tumor growth compared to free DOX treatments. The encapsulation increased the concentration of the drug at the tumor site while minimizing systemic toxicity .

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